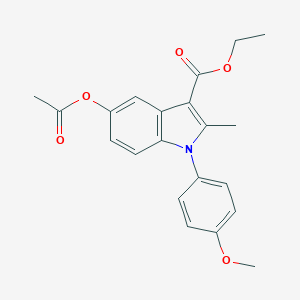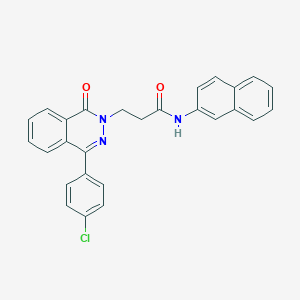![molecular formula C23H26N2O3 B356528 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one CAS No. 775312-10-2](/img/structure/B356528.png)
4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a piperazine ring, which is a common feature in many drugs, and a methoxyphenyl group, which can contribute to the pharmacological properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a chromen-2-one core with a methoxyphenylpiperazine group attached at the 4-position and methyl groups at the 7 and 8 positions. The exact three-dimensional structure and stereochemistry would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromen-2-one, piperazine, and methoxyphenyl groups. The carbonyl group in the chromen-2-one core could potentially undergo reactions with nucleophiles, and the piperazine ring could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and stereochemistry. Factors such as solubility, melting point, and stability could be influenced by the presence and position of the functional groups within the molecule .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The piperazine moiety is a common feature in many pharmaceutical compounds due to its ability to enhance pharmacokinetic properties . This compound, with its piperazine and chromen-2-one elements, may be investigated for its potential as a therapeutic agent in various disease states. It could be explored for its efficacy in antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Neurodegenerative Disease Research
Piperazine derivatives are components in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The subject compound could be synthesized and tested for its activity against these conditions, possibly offering a new avenue for treatment.
Agrochemical Development
In the realm of agrochemicals, piperazine structures are significant due to their role in enhancing the properties of active substances . This compound could be utilized in the development of new pesticides or herbicides, contributing to more effective and possibly safer agricultural practices.
Biochemical Research
The compound’s unique structure makes it a candidate for biochemical research, particularly in studying protein-ligand interactions. It could be used in molecular docking studies to understand binding affinities and in molecular dynamics simulations to observe the behavior of biological molecules .
Mecanismo De Acción
Target of Action
The primary target of the compound, also known as N-(4-methoxyphenyl)piperazine (MeOPP), is similar to that of amphetamines . It is suggested that the compound may interact with the same receptors in the human physiology .
Mode of Action
The compound’s interaction with its targets resembles that of amphetamines, but it appears to have a significantly lower potential for abuse .
Biochemical Pathways
The compound likely affects the biochemical pathways related to neurotransmitter activity, specifically those involving dopamine and serotonin . .
Pharmacokinetics
It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is suggested that the compound may have a stimulant effect on human physiology, similar to that of amphetamines .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-4-9-21-18(14-22(26)28-23(21)17(16)2)15-24-10-12-25(13-11-24)19-5-7-20(27-3)8-6-19/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHXAPFWQXXOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-b]quinoxaline](/img/structure/B356446.png)
![2-(3-Chlorophenyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B356449.png)
![1-(4-Fluorophenyl)-2-(3-isopropoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356450.png)
![Ethyl 6-(furan-2-carbonylimino)-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356452.png)
![1-(4-Chlorophenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356455.png)
![Ethyl 6-(3-fluorobenzoyl)imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356456.png)
![Prop-2-enyl 2-amino-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356457.png)
![2-methyl-11-(3-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B356460.png)

![1-(4-fluorophenyl)-3-[(3-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B356462.png)
![2-imino-N-isopropyl-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B356463.png)
![Methyl 3-[[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetyl]amino]-4-methyl-1H-indole-2-carboxylate](/img/structure/B356464.png)
![3,5-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B356466.png)